molecular formula C17H16N4O3 B8682255 N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine CAS No. 827031-44-7

N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine

Cat. No.: B8682255
CAS No.: 827031-44-7
M. Wt: 324.33 g/mol
InChI Key: GUSPBKJDCQYMEQ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine is a derivative of quinazoline, a heterocyclic compound containing nitrogen. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine typically involves the reaction of 2-amino-5-nitrobenzoic acid with 4-methoxyaniline under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride, followed by methylation using methyl iodide . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and acids or bases for hydrolysis. Major products formed from these reactions include amino derivatives and substituted quinazolines.

Scientific Research Applications

N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to apoptosis in cancer cells . The compound may also interact with bacterial cell walls, disrupting their integrity and leading to antibacterial effects.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine can be compared with other quinazoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

CAS No.

827031-44-7

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine

InChI

InChI=1S/C17H16N4O3/c1-11-18-16-9-6-13(21(22)23)10-15(16)17(19-11)20(2)12-4-7-14(24-3)8-5-12/h4-10H,1-3H3

InChI Key

GUSPBKJDCQYMEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N(C)C3=CC=C(C=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-2-methyl-6-nitro-quinazoline. A mixture of 2-methyl-6-nitro-quinazoline-4-one (100 mg, 0.49 mmol) and diisopropylethylamine (250 uL) in 3 mL of toluene was heated to 120° C. for 1 h, then phosphorylchloride (50 uL, 0.54 mmol) was added and the mixture was heated at 80° C. for 3 h. The reaction mixture was cooled to room temperature and poured into ice (about 15 g), basified with saturated NaHCO3 and extracted with 75 mL of ethyl acetate. The organic layer was washed with water (50 mL), 1N citric acid (50 mL), water (50 mL) and saturated NaCl, dried over anhydrous Na2SO4, filtered and concentrated. The residue was purified by column chromatography (15% ethyl acetate/hexanes) on silica gel to give the title compound (65.5 mg, 0.29 mmol, 60%). 1H NMR (CDCl3): 9.17 (d, J=2.4, 1H), 8.69 (dd, J=9.3, 2.4, 1H), 8.13 (d, J=9.3, 1H), 2.93 (s, 3H).
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250 μL
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3 mL
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50 μL
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15 g
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60%

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